molecular formula C13H11ClN2O2 B2854671 1-(but-2-yn-1-yl)-5-chloro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 2195938-13-5

1-(but-2-yn-1-yl)-5-chloro-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2854671
CAS No.: 2195938-13-5
M. Wt: 262.69
InChI Key: VAPRTDXPWMNOLW-UHFFFAOYSA-N
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Description

The compound “1-(but-2-yn-1-yl)-5-chloro-3-methylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. The quinazoline ring system is part of many therapeutic agents and has been the subject of much research .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a but-2-yn-1-yl group, a chlorine atom, and a methyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the but-2-yn-1-yl group contains a triple bond, which could potentially undergo addition reactions. The chlorine atom might also be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a chlorine atom might increase its density and boiling point compared to similar compounds without a halogen .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its reactivity, and investigation of its potential applications .

Properties

IUPAC Name

1-but-2-ynyl-5-chloro-3-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-3-4-8-16-10-7-5-6-9(14)11(10)12(17)15(2)13(16)18/h5-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPRTDXPWMNOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(C(=CC=C2)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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